

# An In-depth Technical Guide to Galactose 1-Phosphate: Structure, Metabolism, and Analysis

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## Compound of Interest

Compound Name: Galactose 1-phosphate

Cat. No.: B1594035

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## Abstract

**Galactose 1-phosphate** (Gal-1-P) is a critical intermediate in galactose metabolism, playing a pivotal role in the Leloir pathway, the primary route for the conversion of galactose to glucose. This document provides a comprehensive overview of the chemical structure and properties of **galactose 1-phosphate**. It details its involvement in metabolic pathways and outlines state-of-the-art experimental protocols for its synthesis and analysis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and metabolic engineering.

## Chemical Structure and Formula

**Galactose 1-phosphate** is a phosphorylated monosaccharide. The chemical formula for **galactose 1-phosphate** is  $C_6H_{13}O_9P$ .<sup>[1][2]</sup> It is an ester of galactose with phosphoric acid at the anomeric carbon (C1). The structure consists of a galactopyranose ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, with a phosphate group attached to the anomeric carbon.

**Galactose 1-phosphate** exists as two anomers,  $\alpha$ -D-**galactose 1-phosphate** and  $\beta$ -D-**galactose 1-phosphate**, which differ in the stereochemistry at the anomeric carbon. The  $\alpha$ -anomer is the biologically active form in the Leloir pathway.<sup>[1]</sup>

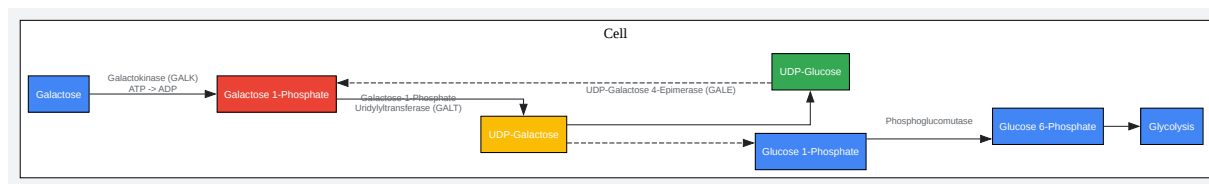
## Key Identifiers and Properties:

Property	Value	Reference
Chemical Formula	C <sub>6</sub> H <sub>13</sub> O <sub>9</sub> P	[1][2]
Average Molecular Weight	260.1358 g/mol	[2]
Monoisotopic Molecular Weight	260.029718526 g/mol	[2]
IUPAC Name	[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate	[1]
CAS Number	2255-14-3 (for α-D-galactose 1-phosphate)	[3]

## Metabolic Significance: The Leloir Pathway

**Galactose 1-phosphate** is a central molecule in the Leloir pathway, which facilitates the conversion of dietary galactose into glucose 1-phosphate.[3] This pathway is crucial for the utilization of galactose from lactose found in dairy products. The pathway involves a series of enzymatic reactions.[4][5]

A deficiency in the enzymes of the Leloir pathway, particularly galactose-1-phosphate uridylyltransferase (GALT), leads to the genetic disorder galactosemia.[3] This condition results in the accumulation of **galactose 1-phosphate** to toxic levels, causing severe health issues.



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Caption: The Leloir Pathway for Galactose Metabolism.

## Experimental Protocols

### Chemical Synthesis of $\alpha$ -D-Galactose 1-Phosphate

A classical method for the chemical synthesis of  $\alpha$ -D-galactose 1-phosphate involves the phosphorylation of a protected galactose derivative followed by deprotection. A general procedure is outlined below, based on historical synthesis approaches.

Materials:

- Tetra-O-acetyl- $\alpha$ -D-galactopyranosyl bromide
- Silver dibenzyl phosphate
- Dry toluene
- Sodium iodide in dry acetone
- Palladium catalyst
- Hydrogen gas

Procedure:

- Glycosylation: React tetra-O-acetyl- $\alpha$ -D-galactopyranosyl bromide with silver dibenzyl phosphate in dry toluene. This reaction forms the protected **galactose 1-phosphate** derivative.
- Debenzylation: The benzyl protecting groups on the phosphate are removed by catalytic hydrogenolysis. This is typically achieved by dissolving the product from the previous step in a suitable solvent and treating it with hydrogen gas in the presence of a palladium catalyst.
- Deacetylation: The acetyl protecting groups on the galactose ring are removed by treatment with a base, such as sodium methoxide in methanol.
- Purification: The final product,  $\alpha$ -D-**galactose 1-phosphate**, is purified using techniques such as ion-exchange chromatography.

## Enzymatic Synthesis of Galactose 1-Phosphate

An enzymatic approach offers a highly specific method for the synthesis of **galactose 1-phosphate**.

Materials:

- Galactose
- Adenosine triphosphate (ATP)
- Galactokinase (GALK)
- Reaction buffer (e.g., Tris-HCl, pH 7.5)
- Magnesium chloride (as a cofactor for the kinase)

Procedure:

- Prepare a reaction mixture containing galactose, ATP, and magnesium chloride in the reaction buffer.
- Initiate the reaction by adding galactokinase.

- Incubate the reaction at the optimal temperature for the enzyme (typically 37°C).
- Monitor the reaction progress by measuring the consumption of ATP or the formation of ADP.
- Terminate the reaction by heat inactivation of the enzyme or by the addition of a quenching agent like EDTA.
- Purify the **galactose 1-phosphate** from the reaction mixture using chromatographic methods.

## Quantification of Galactose 1-Phosphate by Mass Spectrometry

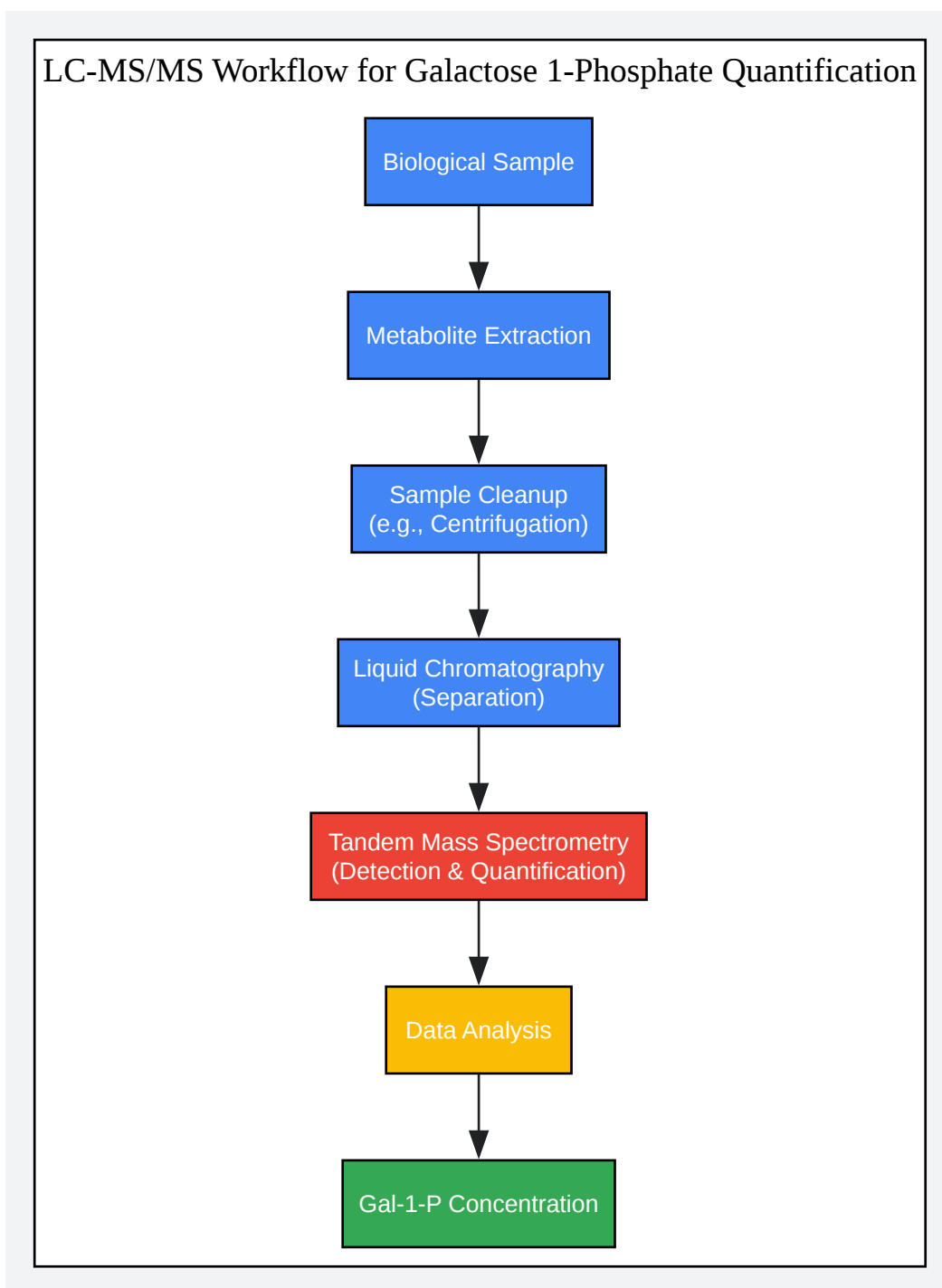
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of **galactose 1-phosphate** in biological samples.

### Sample Preparation:

- Extract metabolites from the biological matrix (e.g., red blood cells, tissue homogenates) using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.
- Centrifuge the extract to pellet proteins and other cellular debris.
- Dry the supernatant under a stream of nitrogen.
- Reconstitute the dried extract in the LC mobile phase.

### LC-MS/MS Analysis:

- Chromatography: Separate **galactose 1-phosphate** from other metabolites using a suitable column, such as a HILIC (hydrophilic interaction liquid chromatography) column.
- Mass Spectrometry: Utilize a tandem mass spectrometer operating in negative ion mode. Monitor the specific mass transition for **galactose 1-phosphate** (e.g.,  $m/z$  259  $\rightarrow$   $m/z$  97).
- Quantification: Use a stable isotope-labeled internal standard (e.g.,  $^{13}\text{C}_6$ -**galactose 1-phosphate**) for accurate quantification.



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Caption: Workflow for Gal-1-P analysis by LC-MS/MS.

## Conclusion

**Galactose 1-phosphate** is a fundamentally important molecule in carbohydrate metabolism. A thorough understanding of its structure, metabolic roles, and methods for its analysis is essential for research in metabolic diseases, drug development targeting metabolic pathways, and the study of fundamental biochemical processes. The protocols and information provided in this guide offer a solid foundation for scientists and researchers working with this key metabolite.

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